molecular formula C18H25N3O2 B11014318 N-[3-(diethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[3-(diethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11014318
M. Wt: 315.4 g/mol
InChI Key: KESYMZGQZNWVLV-UHFFFAOYSA-N
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Description

N-[3-(DIETHYLAMINO)PROPYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE is a synthetic compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes an isoxazole ring, a phenyl group, and a diethylamino propyl chain. Its versatility and reactivity make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(DIETHYLAMINO)PROPYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-phenyl-4-isoxazolecarboxylic acid with 3-(diethylamino)propylamine under specific conditions to form the desired amide. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography. The choice of solvents, reaction times, and purification methods are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(DIETHYLAMINO)PROPYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-[3-(DIETHYLAMINO)PROPYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(DIETHYLAMINO)PROPYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE
  • N-[3-(DIETHYLAMINO)PROPYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXYLIC ACID

Uniqueness

N-[3-(DIETHYLAMINO)PROPYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of N-[3-(DIETHYLAMINO)PROPYL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H25N3O2/c1-4-21(5-2)13-9-12-19-18(22)16-14(3)23-20-17(16)15-10-7-6-8-11-15/h6-8,10-11H,4-5,9,12-13H2,1-3H3,(H,19,22)

InChI Key

KESYMZGQZNWVLV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C1=C(ON=C1C2=CC=CC=C2)C

Origin of Product

United States

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